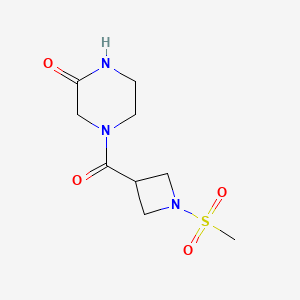

4-Imino-5-methylheptan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Imino-5-methylheptan-2-one is a chemical compound with the formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The InChI code for 4-Imino-5-methylheptan-2-one is 1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Imino-5-methylheptan-2-one has a molecular weight of 141.21 . It is typically stored at room temperature .Applications De Recherche Scientifique

Photoreactions in Various Solvents

The photochemistry of compounds like 4-methylpentan-2-one and heptan-2-one has been studied in different solvents, providing insights into the effects of solvents on the photochemical behavior of similar ketones. This research helps in understanding the quenching and solvent effects on excited states of such compounds (Encina & Lissi, 1976).

Glyoxal-Arginine Modifications

Studies have explored the reaction of arginine with glyoxal, leading to the identification of specific products under different pH and temperature conditions. This research can be relevant in understanding the chemical behavior of similar compounds under various conditions (Glomb & Lang, 2001).

Tautomeric Forms of Thiamin Diphosphate

Research on the tautomeric forms of thiamin diphosphate, which involve imino structures similar to 4-Imino-5-methylheptan-2-one, provides insights into the behavior of such compounds in biological systems. This can be crucial in enzymatic reactions and pharmaceutical applications (Baykal, Kakalis, & Jordan, 2006).

Insect Pheromone Synthesis

The synthesis of 4-Methylheptan-3-ol, a compound related to 4-Imino-5-methylheptan-2-one, for use as an insect pheromone showcases the potential application of similar compounds in pest management. This research demonstrates the environmental benefits of using such compounds as alternatives to traditional insecticides (Brenna et al., 2017).

Inhibition Effects in Corrosion Prevention

Studies on novel anil compounds, which bear structural similarities to 4-Imino-5-methylheptan-2-one, have investigated their role in inhibiting corrosion in metals. This research can inform the development of more effective corrosion inhibitors in various industrial applications (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Biodegradation of Iso-Alkanes

The biodegradation of iso-alkanes like 4-methylheptane under methanogenic conditions is significant in understanding the environmental impact and breakdown of petroleum products. This research provides insights into the microbial processes involved in degrading similar compounds (Abu Laban et al., 2015).

Catalytic Hydroboration

Bis(imino)pyridine cobalt-catalyzed hydroboration, involving compounds like 4-methylheptan-3-ol, highlights the potential for catalytic applications of 4-Imino-5-methylheptan-2-one and related compounds. This research is relevant in organic synthesis and material science (Obligacion & Chirik, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-imino-5-methylheptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWUOLJAIQYZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=N)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imino-5-methylheptan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)

![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)